Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate, also known as methyl 3-[(2-methoxy-2-oxoethyl)thio]-2-methylpropanoate, is a synthetic compound with significant relevance in chemical research. Its molecular formula is and its molecular weight is approximately . The compound features a sulfur atom in its structure, which contributes to its unique chemical properties and reactivity.
This compound has been documented in various chemical databases, including PubChem and BenchChem, highlighting its availability for research purposes. It has been assigned a CAS number of .
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate is classified as a heterocyclic compound due to its inclusion of sulfur and its structural complexity. It is primarily utilized in synthetic organic chemistry and has applications in pharmaceuticals and materials science .
The synthesis of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate can be approached through several methodologies, often involving the reaction of propanoic acid derivatives with thiomethyl compounds.
Technical Details:
For example, a method involves the reaction of 3-thiapropanoic acid with methoxyacetyl chloride under basic conditions to yield the desired methyl ester .
The molecular structure of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate can be represented using various structural formulas:
InChI=1S/C8H14O4S/c1-6(8(10)12-3)4-13-5-7(9)11-2/h6H,4-5H2,1-3H3
CC(CSCC(=O)OC)C(=O)OC
This structure indicates the presence of a sulfur atom connected to a methoxy group and a carbonyl group, which are crucial for its reactivity .
The following data summarizes key molecular parameters:
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Boiling Point | |
Melting Point | |
Solubility | Soluble in water and organic solvents |
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate participates in various chemical reactions due to its functional groups.
Technical Details:
These reactions are fundamental in synthetic organic chemistry for constructing more complex molecules .
The mechanism of action for methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate primarily revolves around its ability to participate in nucleophilic attacks due to the electrophilic nature of the carbonyl groups present in its structure.
This mechanism underlies its utility in synthesizing complex organic compounds .
These properties make it suitable for various applications in research and industry .
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate has several scientific uses:
Research continues into expanding its applications across different fields .
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: